

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid molecular structure and weight

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Compound of Interest

Compound Name: (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid

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An In-Depth Technical Guide to **(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid**: A Key Building Block in Modern Drug Discovery

Introduction

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is a specialized organic compound that has garnered significant interest within the pharmaceutical and biotechnology sectors. As a substituted phenylboronic acid, it serves as a critical building block in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. Its unique structural features—a boronic acid group for versatile coupling chemistries, a fluoro substituent to modulate electronic properties and metabolic stability, and a propylcarbamoyl side chain for potential protein-ligand interactions—make it a valuable reagent for medicinal chemists.

This guide provides a comprehensive overview of **(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid**, detailing its molecular structure, physicochemical properties, a validated synthesis protocol, and its cutting-edge applications in drug development. The content is tailored for researchers, scientists, and professionals in the field who require a deep technical understanding of this important chemical entity.

Molecular Structure and Physicochemical Properties

The molecular structure of **(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid** is characterized by a central benzene ring substituted with three functional groups. The boronic acid [-B(OH)2] group is positioned for versatile cross-coupling reactions, the fluorine atom provides unique electronic properties, and the N-propyl amide group offers a point for hydrogen bonding and further chemical modification.

Molecular Structure:

Caption: 2D representation of **(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid**.

Table 1: Physicochemical Properties of **(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid**

Property	Value	Source
Molecular Formula	C10H13BFNO3	[1]
Molecular Weight	225.03 g/mol	[1]
CAS Number	874289-15-3	[1]
Appearance	White to off-white solid (typical for phenylboronic acids)	General Knowledge
Purity	≥98% (typical commercial grade)	
SMILES	O=C(C1=CC=C(B(O)O)C=C1F)NCCC	
Storage Conditions	Store at -20°C or 2-8°C under an inert atmosphere.	[1]

Synthesis Protocol

The synthesis of **(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid** can be achieved through a multi-step process, typically starting from a commercially available halogenated precursor. The following protocol describes a common and reliable method involving an amide formation followed by a Miyaura borylation.

Diagram: Synthetic Workflow



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Caption: General synthetic route for **(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid**.

Step-by-Step Methodology:

Step 1: Synthesis of 4-Bromo-2-fluoro-N-propylbenzamide (Intermediate)

- To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0°C.
- Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.
- Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.
- Dissolve the resulting acid chloride in fresh DCM and cool to 0°C.
- Slowly add a solution of n-propylamine (1.5 eq) and triethylamine (2.0 eq) in DCM.
- Allow the reaction to warm to room temperature and stir for an additional 4 hours.
- Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide intermediate, which can be purified by column chromatography.

Step 2: Synthesis of **(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid**, pinacol ester

- In a reaction vessel, combine 4-bromo-2-fluoro-N-propylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).

- Add a degassed solvent, such as dioxane or toluene.
- Heat the mixture to 80-100°C and stir for 12-16 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the pinacol ester.

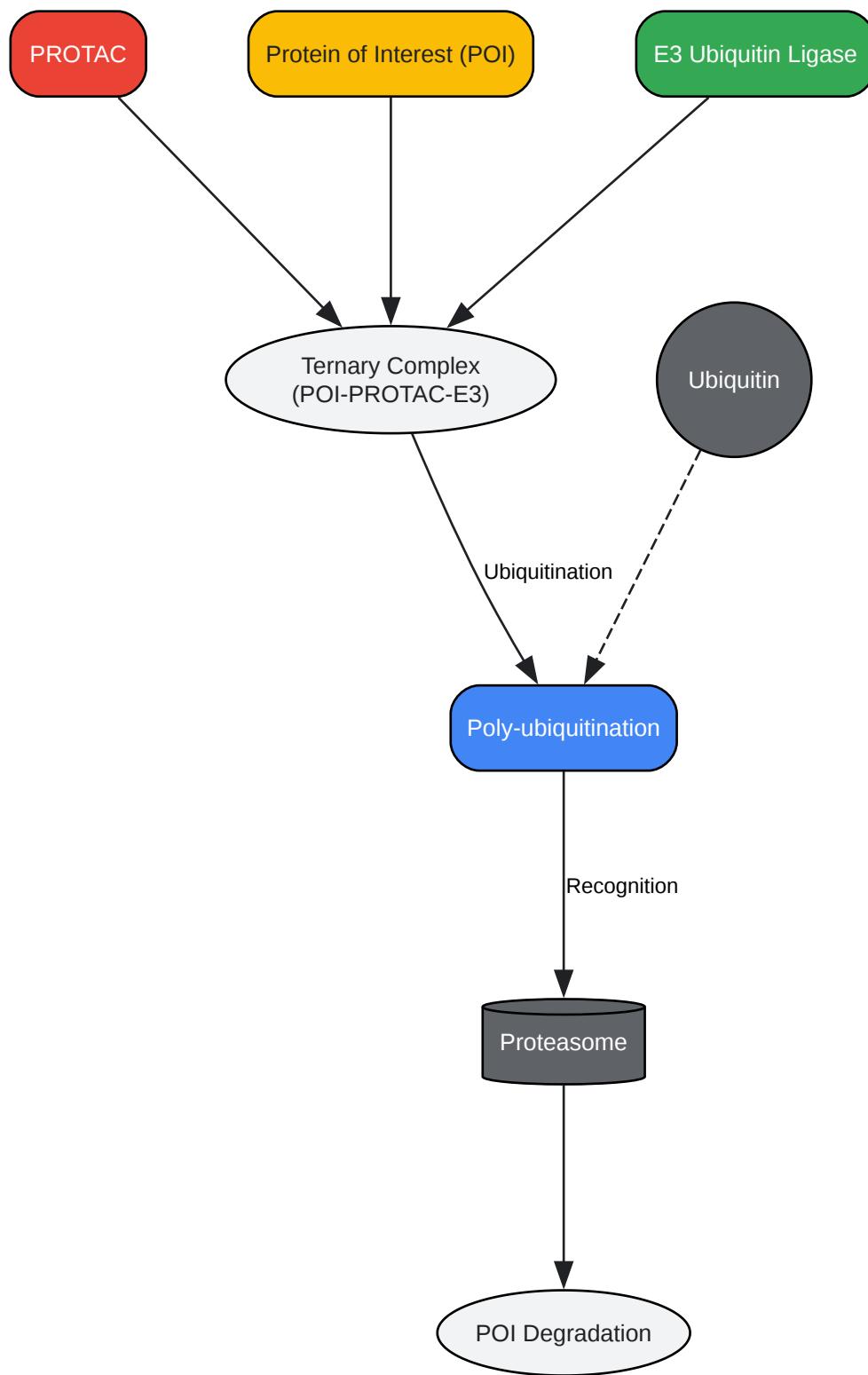
Step 3: Deprotection to **(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid**

- Dissolve the pinacol ester in a mixture of tetrahydrofuran (THF) and 1 M HCl.
- Stir the mixture vigorously at room temperature for 4-6 hours.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

Applications in Drug Development

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is particularly valuable as a building block for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Diagram: General Mechanism of PROTAC Action



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Caption: The catalytic cycle of a PROTAC leading to targeted protein degradation.

Role in ROS-Responsive PROTACs

Aryl boronic acids can be incorporated into PROTACs to create conditionally active molecules that are triggered by reactive oxygen species (ROS).[\[2\]](#) Tumor cells often exhibit higher levels of ROS compared to healthy cells. This differential can be exploited for targeted drug delivery.

In a ROS-responsive PROTAC, the boronic acid moiety can act as a "cage" or a cleavable linker. In the presence of high ROS levels, such as hydrogen peroxide (H₂O₂), the boronic acid is oxidized to a phenol. This transformation can trigger a self-immolative cascade that releases the active PROTAC, leading to targeted protein degradation specifically in the tumor microenvironment. This approach enhances the therapeutic window and reduces off-target toxicity.[\[2\]](#)

Safety and Handling

While a specific safety data sheet (SDS) for **(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid** is not widely available, data from similar phenylboronic acid derivatives suggest the following precautions:

- Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[3\]](#)
- Precautionary Statements:
 - Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[\[3\]](#)
 - Wear protective gloves, protective clothing, eye protection, and face protection.
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[\[3\]](#)
 - IF ON SKIN: Wash with plenty of soap and water.
 - Store in a well-ventilated place. Keep container tightly closed.

It is recommended to handle this compound in a chemical fume hood with appropriate personal protective equipment (PPE).

Conclusion

(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is a highly functionalized building block with significant potential in modern drug discovery. Its versatile boronic acid moiety allows for its incorporation into complex molecular architectures through robust cross-coupling reactions. Its most promising application lies in the development of next-generation therapeutics, such as conditionally activated PROTACs, which offer the potential for highly targeted and effective treatments for diseases like cancer. As research in targeted protein degradation continues to advance, the demand for sophisticated and precisely engineered building blocks like **(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid** is expected to grow.

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